Potassium (6-chloropyridin-3-yl)trifluoroborate

CAS No.: 1235099-38-3

Cat. No.: VC2817705

Molecular Formula: C5H3BClF3KN

Molecular Weight: 219.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235099-38-3 |

|---|---|

| Molecular Formula | C5H3BClF3KN |

| Molecular Weight | 219.44 g/mol |

| IUPAC Name | potassium;(6-chloropyridin-3-yl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C5H3BClF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1 |

| Standard InChI Key | TVBXAWSXJKYPGJ-UHFFFAOYSA-N |

| SMILES | [B-](C1=CN=C(C=C1)Cl)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CN=C(C=C1)Cl)(F)(F)F.[K+] |

Introduction

Chemical Properties and Structure

Basic Chemical Data

Potassium (6-chloropyridin-3-yl)trifluoroborate possesses distinct chemical characteristics that define its behavior in various applications. Table 1 presents the fundamental chemical data for this compound:

Table 1: Chemical Properties of Potassium (6-chloropyridin-3-yl)trifluoroborate

| Parameter | Value |

|---|---|

| Chemical Name | Potassium (6-chloropyridin-3-yl)trifluoroborate |

| CAS Number | 1235099-38-3 |

| Molecular Formula | C₅H₃BClF₃KN |

| Molecular Weight | 219.44 g/mol |

| SMILES Notation | [K+].FB-(F)c1ccc(Cl)nc1 |

| Typical Commercial Purity | 97% |

Structural Features

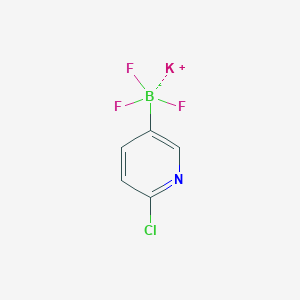

The structure of Potassium (6-chloropyridin-3-yl)trifluoroborate incorporates several important features:

-

A pyridine ring with a chlorine substituent at the 6-position, creating an electron-deficient heterocyclic system

-

A trifluoroborate group at the 3-position of the pyridine ring

-

An ionic bond between the negatively charged trifluoroborate moiety and the potassium cation

The electron-withdrawing effects of both the pyridine nitrogen and the chlorine substituent likely influence the electronic distribution within the molecule, affecting its reactivity in various synthetic transformations.

Stability Characteristics

One of the defining characteristics of potassium organotrifluoroborates as a class is their enhanced stability compared to other organoboron compounds. Unlike boronic acids and many boronate esters, potassium organotrifluoroborates typically exhibit:

-

Resistance to air oxidation

-

Stability under ambient conditions

-

Thermal stability at elevated temperatures

These stability features make Potassium (6-chloropyridin-3-yl)trifluoroborate easier to handle, store, and use in synthetic applications compared to many alternative organoboron reagents.

Synthesis and Preparation

General Methods for Organotrifluoroborate Synthesis

The synthesis of organotrifluoroborates has evolved significantly since their initial discovery. The most widely adopted contemporary approach involves the conversion of boronic acids or boronate esters to trifluoroborates using potassium hydrogen fluoride (KHF₂) . This transformation occurs through a nucleophilic attack of fluoride on the boron center, displacing the existing ligands and forming the stable trifluoroborate complex.

| Entry | R Group | Yield (%) |

|---|---|---|

| 1 | nBu | 78% |

| 2 | nOct | 74% |

| 3 | Ph | 78% |

| 4 | TMS | 77% |

| 5 | Ph(CH₂)₂ | 70% |

| 6 | Cl(CH₂)₃ | 80% |

| 7 | TBDMSO(CH₂)₂ | 66% |

This methodology demonstrates good functional group tolerance, including compatibility with silyl groups and halides, which suggests that similar approaches might be applicable to the synthesis of pyridyl trifluoroborates .

Applications in Organic Synthesis

Cross-Coupling Reactions

Potassium organotrifluoroborates have found extensive application in cross-coupling reactions, particularly Suzuki-Miyaura couplings. These compounds offer several advantages over traditional boronic acids and boronate esters:

-

Enhanced stability during storage and handling

-

Precise stoichiometric control in reactions

-

Tolerance of a wide range of functional groups

-

Compatibility with aqueous reaction conditions

For Potassium (6-chloropyridin-3-yl)trifluoroborate, the trifluoroborate group provides a reactive site for cross-coupling, while the chlorine substituent offers a potential handle for further functionalization through orthogonal coupling strategies. This dual functionality makes the compound particularly valuable for the synthesis of di- and tri-substituted pyridines that serve as scaffolds in medicinal chemistry.

Heterocyclic Chemistry Applications

Pyridine-containing building blocks are highly valued in medicinal chemistry due to the prevalence of this heterocycle in bioactive compounds. Potassium (6-chloropyridin-3-yl)trifluoroborate represents a bifunctional building block that can facilitate the construction of complex molecular architectures containing the pyridine motif.

Potential applications in heterocyclic chemistry include:

-

Synthesis of bi- and ter-pyridines through sequential coupling reactions

-

Construction of fused heterocyclic systems through intramolecular reactions

-

Development of pyridine-based ligands for coordination chemistry

-

Preparation of functionalized pyridines as key intermediates in pharmaceutical synthesis

Comparative Analysis

Related Pyridyl Trifluoroborates

Several related pyridyl trifluoroborates have been reported in the literature, each with distinct structural features that influence their properties and applications. Table 3 compares Potassium (6-chloropyridin-3-yl)trifluoroborate with two related compounds mentioned in the search results:

Table 3: Comparison of Related Pyridyl Trifluoroborates

Structure-Property Relationships

The position and nature of substituents on the pyridine ring significantly influence the properties and reactivity of pyridyl trifluoroborates. Key structure-property relationships include:

-

Electronic Effects: The electron-withdrawing nature of both the pyridine nitrogen and the chlorine substituent in Potassium (6-chloropyridin-3-yl)trifluoroborate creates an electron-deficient system that may enhance the stability of the trifluoroborate bond while potentially affecting its reactivity in nucleophilic reactions.

-

Functional Group Interplay: Compared to Potassium (6-carboxypyridin-3-yl)trifluoroborate, which features a carboxyl group that can participate in a wider range of transformations, the chlorine substituent in Potassium (6-chloropyridin-3-yl)trifluoroborate primarily serves as a site for coupling reactions or nucleophilic substitution.

-

Positional Isomerism: The positioning of the trifluoroborate group and substituents on the pyridine ring affects the electronic distribution and steric environment, potentially leading to different reactivity patterns among isomeric compounds like Potassium (5-chloropyridin-2-yl)trifluoroborate.

Understanding these structure-property relationships is crucial for predicting the behavior of these compounds in various synthetic contexts and for designing more efficient synthetic routes to target molecules.

Physical Properties Comparison

While specific physical property data for Potassium (6-chloropyridin-3-yl)trifluoroborate is limited in the available search results, general trends for organotrifluoroborates suggest the following comparative properties:

-

Solubility: Potassium organotrifluoroborates typically show good solubility in polar solvents like water, methanol, and acetonitrile, with limited solubility in less polar organic solvents.

-

Thermal Stability: The trifluoroborate moiety generally provides enhanced thermal stability compared to other organoboron compounds, allowing for reactions at elevated temperatures.

-

pH Stability: Organotrifluoroborates tend to be stable under neutral to mildly basic conditions but may undergo hydrolysis in strongly acidic environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume